molecular formula C13H16ClN3O2 B1379069 5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride CAS No. 1426291-49-7

5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1379069
CAS No.: 1426291-49-7
M. Wt: 281.74 g/mol
InChI Key: CFIWDWGVUSKLMZ-UHFFFAOYSA-N
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Description

5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride: is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes an azetidine ring, a methoxybenzyl group, and an oxadiazole ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Introduction of the Methoxybenzyl Group: This step often involves nucleophilic substitution reactions where a methoxybenzyl halide reacts with a nucleophile.

    Construction of the Oxadiazole Ring: The oxadiazole ring is usually formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Final Assembly and Hydrochloride Formation: The final step involves coupling the azetidine and oxadiazole intermediates, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the azetidine ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H

Properties

IUPAC Name

5-(azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.ClH/c1-17-11-5-3-2-4-9(11)6-12-15-13(18-16-12)10-7-14-8-10;/h2-5,10,14H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIWDWGVUSKLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 2
5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 3
5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 4
5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 5
5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 6
5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride

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